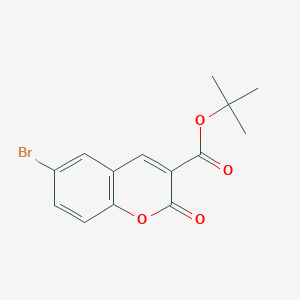
tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: is a chemical compound that belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl ester group at the 3rd position of the chromene ring. Chromenes are widely studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method includes the bromination of 2-oxo-2H-chromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Hydrolysis: Acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide, potassium hydroxide).
Major Products Formed:
- Substituted chromenes
- Reduced chromenes (hydroxyl derivatives)
- Chromene carboxylic acids
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to bioactive chromenes. It is investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the pharmaceutical industry, this compound is used in the development of new drug candidates. Its chemical stability and reactivity make it suitable for various drug formulation processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- tert-Butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate
- tert-Butyl bromoacetate
Comparison: While these compounds share structural similarities, such as the presence of a bromine atom and a tert-butyl ester group, tert-Butyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to its chromene core. This core structure imparts distinct biological activities and reactivity patterns, making it a valuable compound for specific applications in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C14H13BrO4 |
|---|---|
Poids moléculaire |
325.15 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H13BrO4/c1-14(2,3)19-13(17)10-7-8-6-9(15)4-5-11(8)18-12(10)16/h4-7H,1-3H3 |
Clé InChI |
WDRRIIQKQNBJKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


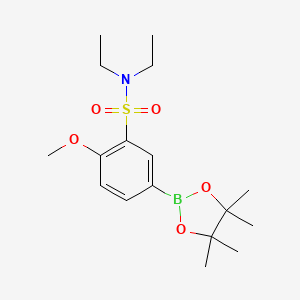
![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
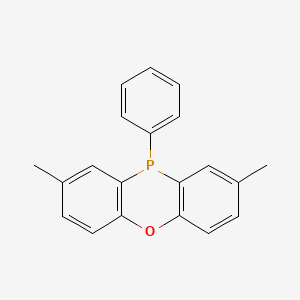
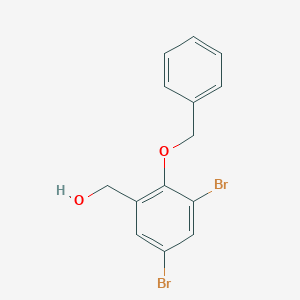
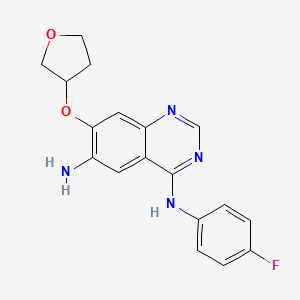
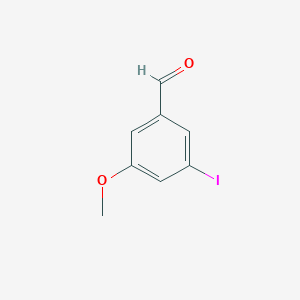

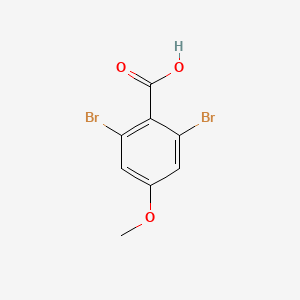
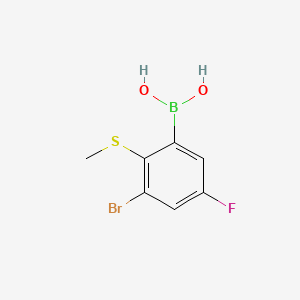

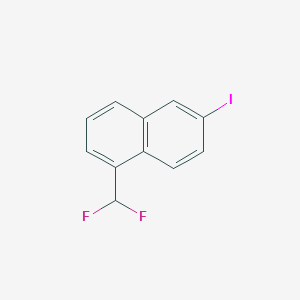
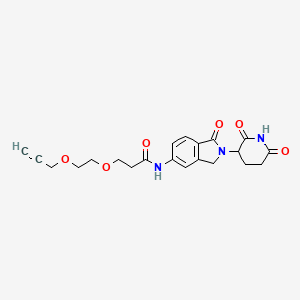
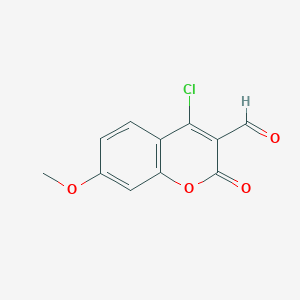
![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)
